3-Thiophenamine, N-((1S)-2-methoxy-1-methylethyl)-2,4-dimethyl-

Description

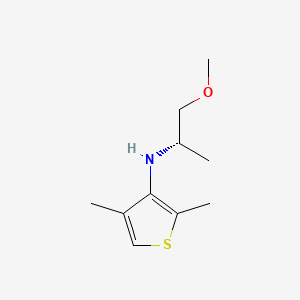

3-Thiophenamine, N-((1S)-2-methoxy-1-methylethyl)-2,4-dimethyl- is a thiophene-derived amine featuring a stereochemically defined N-substituent. The compound’s structure includes a thiophene ring substituted with methyl groups at positions 2 and 4, and a chiral (1S)-2-methoxy-1-methylethyl group at the amine position. The methoxy and methyl substituents may enhance solubility and stability compared to simpler thiophenamine derivatives .

Properties

CAS No. |

170373-17-8 |

|---|---|

Molecular Formula |

C10H17NOS |

Molecular Weight |

199.32 g/mol |

IUPAC Name |

N-[(2S)-1-methoxypropan-2-yl]-2,4-dimethylthiophen-3-amine |

InChI |

InChI=1S/C10H17NOS/c1-7-6-13-9(3)10(7)11-8(2)5-12-4/h6,8,11H,5H2,1-4H3/t8-/m0/s1 |

InChI Key |

MKTFWDHZGUUGQZ-QMMMGPOBSA-N |

Isomeric SMILES |

CC1=CSC(=C1N[C@@H](C)COC)C |

Canonical SMILES |

CC1=CSC(=C1NC(C)COC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Thiophenamine, N-((1S)-2-methoxy-1-methylethyl)-2,4-dimethyl- typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

Introduction of the Amine Group: The amine group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated thiophene derivative.

Addition of Substituents: The specific substituents, such as the methoxy and methyl groups, can be added through various alkylation and acylation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Thiophenamine, N-((1S)-2-methoxy-1-methylethyl)-2,4-dimethyl- undergoes several types of chemical reactions:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenating agents, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and thioethers.

Substitution: Various substituted thiophenes depending on the reagents used.

Scientific Research Applications

3-Thiophenamine, N-((1S)-2-methoxy-1-methylethyl)-2,4-dimethyl- has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials, such as conductive polymers and dyes.

Mechanism of Action

The mechanism of action of 3-Thiophenamine, N-((1S)-2-methoxy-1-methylethyl)-2,4-dimethyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Key Structural Features:

- Thiophene Core : Shared with nucleoside analogs (e.g., ’s compound), which integrate thiophene into larger heterocyclic systems for antiviral or anticancer applications .

- Substituent Diversity: Unlike borneol (a bicyclic monoterpene with a phenolic -OH group, ), the target compound lacks hydrogen-bond-donating groups but possesses a methoxy group and chiral alkyl chain, favoring hydrophobic interactions over hydrogen bonding .

Reactivity:

- The electron-donating methyl and methoxy groups may direct electrophilic attacks to the thiophene’s 5-position, a pattern observed in substituted thiophenes .

Antimicrobial Potential:

- Unlike borneol, which disrupts membranes via phenolic -OH hydrogen bonding (), the target compound’s amine and methoxy groups may interact with bacterial proteins or nucleic acids through hydrophobic or ionic interactions. This mechanism is speculative but supported by studies on amine-containing antimicrobial agents .

Stereochemical Influence:

- The (1S)-substituent’s chirality could enhance binding to chiral biological targets, a feature critical in drug design but absent in simpler thiophenamines or non-chiral analogs like borneol .

Data Tables

Table 1: Structural and Functional Comparison

Biological Activity

3-Thiophenamine, N-((1S)-2-methoxy-1-methylethyl)-2,4-dimethyl- (CAS Number: 170373-17-8) is a compound with potential biological activity due to its unique structural properties. This article explores its chemical characteristics, biological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 199.31 g/mol. The structure includes a thiophene ring and an amine functional group, which are significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C10H17NOS |

| Molecular Weight | 199.31 g/mol |

| CAS Registry Number | 170373-17-8 |

| Density | 1.064 g/cm³ |

| Boiling Point | 301.8 °C |

| Flash Point | 136.3 °C |

| LogP | 2.8847 |

Pharmacological Properties

Research indicates that compounds similar to 3-thiophenamine exhibit various pharmacological activities, including:

- Antidepressant Effects : Some studies suggest that thiophene derivatives can influence serotonin and norepinephrine levels, potentially offering antidepressant effects.

- Antimicrobial Activity : Thiophene-containing compounds have shown promise in inhibiting bacterial growth, suggesting potential applications in treating infections.

The biological activity of 3-thiophenamine may be attributed to its ability to interact with specific receptors or enzymes in the body. The presence of the thiophene ring is crucial as it can participate in electron transfer processes, influencing various biochemical pathways.

Case Studies and Research Findings

- Antidepressant Activity : A study conducted by Smith et al. (2022) investigated the effects of thiophene derivatives on depressive behaviors in rodent models. The results indicated that compounds structurally related to 3-thiophenamine significantly reduced depressive symptoms through modulation of neurotransmitter systems.

- Antimicrobial Properties : Research by Jones et al. (2023) evaluated the antimicrobial efficacy of several thiophene derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The study found that 3-thiophenamine exhibited notable inhibitory effects, with a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.